3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole
Description
3,5-Dimethyl-4-(2-phenoxyethyl)-1H-pyrazole is a pyrazole derivative characterized by a 1H-pyrazole core substituted with methyl groups at positions 3 and 5 and a 2-phenoxyethyl chain at position 4. Pyrazole derivatives are renowned for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-13(11(2)15-14-10)8-9-16-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXYFDHESWKTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390759 | |
| Record name | 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83467-26-9 | |
| Record name | 3,5-Dimethyl-4-(2-phenoxyethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83467-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3,5-Dimethyl-4-(2-phenoxyethyl)-1H-pyrazole can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of pyrazole N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of any functional groups present on the phenoxyethyl moiety.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Pyrazole N-oxides, oxidized phenoxyethyl derivatives.
Reduction: Reduced phenoxyethyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3,5-Dimethyl-4-(2-phenoxyethyl)-1H-pyrazole serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide to form pyrazole N-oxides.
- Reduction : Employing lithium aluminum hydride or sodium borohydride to reduce functional groups.
- Substitution : Engaging in nucleophilic substitutions that modify the phenoxyethyl group.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.
- Anti-inflammatory Effects : Explored for its ability to modulate inflammatory responses in biological systems.
These properties suggest its utility in developing new therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, this compound is being evaluated as a lead compound for pharmaceuticals. Its mechanism of action may involve interactions with specific biological targets such as enzymes or receptors. The phenoxyethyl group enhances hydrophobic interactions, which can improve binding affinity to protein targets.
Industrial Applications
The compound finds applications in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for creating formulations with specific physical and chemical characteristics, contributing to innovations in materials science.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxyethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrazole derivatives vary significantly in biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with key structural analogs:
Physicochemical and Reactivity Differences
- Steric and Electronic Effects: The phenoxyethyl group in the target compound introduces steric hindrance and electron-donating effects via the ether oxygen, contrasting with electron-withdrawing groups (e.g., Cl in ) or reactive azides (). This may enhance solubility relative to purely aromatic analogs like 3,5-diphenyl-1H-pyrazole .
- Synthetic Flexibility: The azidoethyl analog () allows for click chemistry modifications, whereas the target compound’s phenoxyethyl group may favor hydrophobic interactions in drug design.
- Stability: 3,5-Diamino derivatives () exhibit instability under basic conditions, whereas methyl and phenoxyethyl substituents likely improve stability due to reduced nucleophilicty.
Biological Activity
3,5-Dimethyl-4-(2-phenoxyethyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and potential antitumor effects, supported by research findings and data tables.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrazole ring substituted with a phenoxyethyl group, which enhances its interaction with biological targets. The presence of the dimethyl groups at positions 3 and 5 of the pyrazole ring contributes to its lipophilicity and potential binding affinity to various receptors.
The mechanism of action for this compound is believed to involve modulation of enzyme activity and receptor interaction. The phenoxyethyl group allows for enhanced binding within hydrophobic pockets of proteins, while the pyrazole ring can engage in hydrogen bonding, facilitating interactions with biological macromolecules.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggests that modifications in the side chains can significantly enhance antimicrobial potency .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
3. Antitumor Potential
Recent studies have highlighted the potential antitumor activity of pyrazole derivatives. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For example, a study on related pyrazoles showed IC50 values in the nanomolar range against T-lymphoblast and B-lymphoblast cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anti-inflammatory | Up to 85% inhibition of TNF-α | |
| Antitumor | IC50 values in nanomolar range against cancer cells |
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Variant | Modification | Activity Level |
|---|---|---|
| Base Compound | None | Reference |
| Phenoxyethyl Group Addition | Enhanced lipophilicity | Increased activity |
| Dimethyl Substitution | Improved binding affinity | Higher potency |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that compounds with varying substitutions on the phenoxyethyl group exhibited different levels of antibacterial activity against E. coli and S. aureus. The most potent compound showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays revealed that treatment with this compound led to a marked reduction in cytokine release from activated macrophages. This suggests that the compound may act by inhibiting signaling pathways involved in inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
